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  • Product: N,N-diethyl-4-[(methylamino)methyl]aniline
  • CAS: 863646-17-7

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of N,N-Diethyl-4-[(methylamino)methyl]aniline in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics—ranging from small-molecule kinase inhibitors to heterobifunctional degraders (PROTACs)—relies heavily on versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics—ranging from small-molecule kinase inhibitors to heterobifunctional degraders (PROTACs)—relies heavily on versatile, bifunctional building blocks. N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: )[1] has emerged as a structurally privileged scaffold. Featuring a highly nucleophilic secondary benzylic amine and an electron-rich tertiary aromatic amine, this compound offers exceptional chemoselectivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven methodologies for its integration into advanced drug discovery workflows.

Structural and Physicochemical Profiling

The molecular architecture of N,N-diethyl-4-[(methylamino)methyl]aniline dictates its behavior in both synthetic environments and biological systems. The N,N-diethylamino group acts as a strong electron-donating moiety via resonance (+M effect), enriching the electron density of the aromatic ring. Conversely, the (methylamino)methyl group provides a highly basic, localized nucleophilic center.

Understanding the distinct acid-base chemistry of these two nitrogen atoms is critical for predicting pharmacokinetic (PK) behavior and target engagement.

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, derived from structural analysis and chemical registry data[2][3].

PropertyValueCausality / Structural Significance
IUPAC Name N,N-diethyl-4-[(methylamino)methyl]anilineDefines the para-substituted, bifunctional core.
CAS Number 863646-17-7Unique registry identifier for commercial procurement.
Molecular Formula C12H20N2Indicates a highly saturated, nitrogen-rich scaffold.
Molecular Weight 192.30 g/mol Low MW allows for extensive derivatization without exceeding Lipinski limits.
LogP (Predicted) ~ 2.5 - 2.8Optimal lipophilicity for passive membrane permeability.
pKa1 (Secondary Amine) ~ 9.5 - 10.0Protonated at physiological pH (7.4); serves as a basic solubilizing center.
pKa2 (Tertiary Amine) ~ 5.5 - 6.5Largely neutral at physiological pH; acts as a hydrophobic electron donor.
H-Bond Donors 1The secondary amine (N-H) can act as an H-bond donor in target binding.
H-Bond Acceptors 2Both nitrogen lone pairs can accept hydrogen bonds.

Electronic Properties and Chemoselectivity

The stark contrast in nucleophilicity between the two nitrogen atoms is the cornerstone of this molecule's synthetic utility.

The Causality of Chemoselectivity: The secondary aliphatic amine (the benzylic position) possesses a lone pair localized in an sp3 hybridized orbital, making it highly basic and exceptionally nucleophilic. In contrast, the lone pair on the tertiary aromatic nitrogen is delocalized into the π -system of the benzene ring. This resonance drastically reduces its electron availability for nucleophilic attack. Consequently, the secondary amine reacts rapidly with electrophiles (e.g., activated carboxylic acids, alkyl halides, or aldehydes via reductive amination), while the tertiary aromatic amine remains completely inert under standard coupling conditions. This intrinsic chemoselectivity eliminates the need for orthogonal protecting groups, significantly streamlining synthetic workflows.

Experimental Methodology: Chemoselective Amidation

To harness the bifunctional nature of N,N-diethyl-4-[(methylamino)methyl]aniline, researchers frequently employ it in amide coupling reactions to build extended pharmacophores. The following protocol outlines a self-validating system for chemoselective acylation, ensuring high yield and structural integrity.

Step-by-Step Protocol
  • Reagent Preparation & Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: HATU is selected because it rapidly forms an active HOAt ester, which minimizes the risk of epimerization if the carboxylic acid is chiral. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Chemoselective Coupling: Add N,N-diethyl-4-[(methylamino)methyl]aniline (1.05 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature. The reaction proceeds exclusively at the secondary benzylic amine.

  • In-Process Control (IPC): After 2 hours, withdraw a 5 µL aliquot, quench in aqueous Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is only deemed complete when LC-MS confirms the total depletion of the starting material mass ( m/z 193.1 [M+H]+) and the appearance of the desired product mass. If incomplete, the reaction is allowed to stir for an additional 2 hours.

  • Purification and Structural Validation: Quench the reaction with water and extract with Ethyl Acetate. Concentrate the organic layer and purify via reverse-phase preparative HPLC. Self-Validation: Confirm the structure via 1 H-NMR and HRMS. Successful acylation is validated by the disappearance of the secondary N-H proton signal and a distinct downfield chemical shift of the benzylic CH2​ protons.

Workflow Start N,N-diethyl-4-[(methylamino)methyl]aniline (Starting Material) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Start->Activation Add Reagents Coupling Chemoselective Coupling (Secondary Amine Reacts) Activation->Coupling Nucleophilic Attack IPC In-Process Control (LC-MS Monitoring) Coupling->IPC Aliquot Sampling IPC->Coupling Incomplete (Wait) Purification Purification (Reverse Phase HPLC) IPC->Purification Complete (>95%) Validation Structural Validation (1H-NMR, HRMS) Purification->Validation Pure Fractions

Chemoselective amidation workflow with integrated in-process controls and validation.

Applications in Advanced Drug Design

The structural vectors provided by the para-substitution pattern of this aniline derivative make it highly valuable in modern therapeutic design, particularly in the oncology and CNS spaces.

Integration into Kinase Inhibitors

In the design of ATP-competitive kinase inhibitors, the N,N-diethylaniline core is frequently utilized to occupy deep, hydrophobic pockets within the kinase hinge region. Concurrently, the benzylic amine vector projects outward into the solvent-exposed region. Because the secondary amine is protonated at physiological pH, it drastically improves the aqueous solubility and oral bioavailability of the otherwise lipophilic inhibitor complex.

Targeted Protein Degraders (PROTACs)

In the rapidly expanding field of PROTACs, maintaining favorable physicochemical properties is a major challenge due to the high molecular weight of these heterobifunctional molecules. N,N-diethyl-4-[(methylamino)methyl]aniline serves as an exceptional rigidified linker or surface-exposed solubilizing motif. The basic amine can form critical salt bridges with surface acidic residues (Aspartate/Glutamate) on either the Protein of Interest (POI) or the E3 ligase, thereby stabilizing the ternary complex required for ubiquitination.

PROTAC Target Protein of Interest (POI) Warhead Target Ligand (Hinge Binder) Target->Warhead Binding Affinity Linker N,N-diethyl-4-[(methylamino)methyl]aniline (Solubilizing Linker Core) Warhead->Linker Covalent Attachment E3Ligand E3 Ligase Binder (e.g., Cereblon/VHL) Linker->E3Ligand PEG/Alkyl Spacer E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruitment

Integration of the aniline core into a PROTAC ternary complex model.

References

  • Journal of Medicinal Chemistry . "The Role of Basic Amines in Pharmacophore Design and Physicochemical Optimization". American Chemical Society. Available at: [Link]

Sources

Exploratory

N,N-Diethyl-4-[(methylamino)methyl]aniline: Physicochemical Properties, Synthesis, and Applications in Drug Development

Executive Summary N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7) is a highly versatile, bifunctional chemical building block. Characterized by an electron-rich tertiary aniline core and a reactive secondar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7) is a highly versatile, bifunctional chemical building block. Characterized by an electron-rich tertiary aniline core and a reactive secondary benzylic amine, it serves as a critical intermediate in the synthesis of targeted therapeutics, fluorophores, and advanced materials. This technical guide provides an in-depth analysis of its physicochemical properties—focusing on molecular weight and boiling point—alongside a field-proven, self-validating synthetic protocol and its analytical validation.

Molecular Architecture & Physicochemical Profiling

The structural dualism of N,N-diethyl-4-[(methylamino)methyl]aniline dictates its physical and chemical behavior. The N,N-diethyl group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. Conversely, the (methylamino)methyl moiety introduces a localized dipole and serves as a robust hydrogen-bond donor and acceptor.

Quantitative Data Summary

The fundamental physical properties of the compound are driven by its molecular weight and the intermolecular forces generated by its functional groups .

PropertyValueCausality / Mechanistic Note
Chemical Name N,N-Diethyl-4-[(methylamino)methyl]anilineStandard IUPAC nomenclature.
CAS Number 863646-17-7Unique registry identifier .
Molecular Formula C12H20N2Core atomic composition.
Molecular Weight 192.30 g/mol Calculated exact mass based on atomic constituents.
Boiling Point ~280–310 °C (Estimated, 760 mmHg)Elevated BP is driven by strong intermolecular hydrogen bonding from the secondary amine, combined with significant London dispersion forces from the heavy aromatic and diethyl groups.
Physical State Pale yellow to amber oilTypical state for electron-rich, high-boiling benzylic amines at standard temperature and pressure.

Synthetic Methodology: A Self-Validating Workflow

The most robust and scalable method to synthesize this compound is the reductive amination of 4-(diethylamino)benzaldehyde (CAS: 120-21-8) with methylamine . To ensure high yield and purity, the protocol must be designed as a self-validating system where the choice of reagents inherently prevents side reactions.

Protocol: One-Pot Reductive Amination
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(diethylamino)benzaldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over protic solvents to maximize the solubility of the aldehyde and optimize the reaction kinetics when using sodium triacetoxyborohydride.

  • Imine Formation: Add 4.0 equivalents of methylamine (33% solution in absolute ethanol).

    • Causality: A significant stoichiometric excess of methylamine is critical. It drives the equilibrium toward the imine intermediate and strictly prevents the newly formed secondary amine product from reacting with unreacted aldehyde, which would yield an unwanted tertiary amine dimer.

  • Selective Reduction: After stirring for 2 hours at room temperature, cool the mixture to 0 °C and add 1.5 equivalents of NaBH(OAc)3 portion-wise.

    • Causality: NaBH(OAc)3 is a mild reducing agent that specifically targets the protonated iminium ion without reducing the unreacted aldehyde . This is a self-validating choice; it prevents the formation of 4-(diethylamino)benzyl alcohol as a byproduct.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography using a mobile phase of DCM:MeOH:NH4OH (90:9:1).

    • Causality: The addition of 1% NH4OH neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking and ensuring sharp, isolated elution bands.

SynthesisWorkflow A 4-(Diethylamino) benzaldehyde (CAS: 120-21-8) C Imine Intermediate A->C Condensation (RT, 2h) B Methylamine (Excess, EtOH) B->C E N,N-Diethyl-4- [(methylamino)methyl]aniline (MW: 192.30 g/mol) C->E Reduction (0 °C) D NaBH(OAc)3 (Mild Reductant) D->E

Figure 1: Reductive amination workflow for synthesizing N,N-diethyl-4-[(methylamino)methyl]aniline.

Analytical Validation & Quality Control

To validate the integrity of the synthesized batch and confirm the success of the self-validating protocol, the following analytical suite is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The product must exhibit a dominant [M+H]+ peak at m/z 193.3. The complete absence of a peak at m/z 368 (the dimer mass) acts as internal validation that the excess methylamine successfully suppressed over-alkylation.

  • 1H NMR (Proton Nuclear Magnetic Resonance, CDCl3, 400 MHz):

    • Benzylic Protons: A distinct singlet at ~3.7 ppm (2H, -CH2-).

    • N-Methyl Protons: A singlet at ~2.4 ppm (3H, -NH-CH3).

    • Diethyl Protons: A quartet at ~3.3 ppm (4H, -CH2-CH3) and a triplet at ~1.1 ppm (6H, -CH2-CH3).

    • Aromatic Protons: Two doublets (AA'BB' system) at ~6.6 ppm and ~7.1 ppm (4H, Ar-H), confirming the para-substitution pattern remains intact.

Pharmacokinetic Implications in Drug Design

In medicinal chemistry and drug development, N,N-diethyl-4-[(methylamino)methyl]aniline is frequently employed as a lipophilic, basic pharmacophore. The specific molecular weight (192.30 g/mol ) makes it an ideal, low-mass fragment for lead optimization.

LogicalRel A N,N-Diethyl-4-[(methylamino)methyl]aniline B Secondary Amine Motif (H-Bond Donor/Acceptor) A->B C Tertiary Aniline Motif (Lipophilic/Electron-Rich) A->C D Enhanced Aqueous Solubility (Protonation) B->D E Target Protein Interactions B->E C->E F Membrane Permeability C->F

Figure 2: Logical relationship between molecular structural features and pharmacokinetic behavior.

The tertiary aniline group enhances membrane permeability by increasing the overall lipophilicity (LogP) of the resulting drug candidate. Simultaneously, the secondary benzylic amine provides a highly reactive handle for further derivatization (e.g., amide bond formation) and improves aqueous solubility at physiological pH (7.4) through protonation.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. "Sodium Triacetoxyborohydride - Applications in Reductive Amination." ResearchGate. Available at: [Link]

Foundational

Thermodynamic Stability of N,N-Diethyl-4-[(methylamino)methyl]aniline: An In-Depth Technical Guide

Executive Summary N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7)[1] is a complex bifunctional building block frequently utilized in pharmaceutical synthesis and advanced materials. Its thermodynamic stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7)[1] is a complex bifunctional building block frequently utilized in pharmaceutical synthesis and advanced materials. Its thermodynamic stability is governed by the distinct physicochemical properties of its two basic centers: an aromatic N,N-diethylaniline moiety and an aliphatic benzylic secondary amine. This whitepaper provides a comprehensive analysis of its thermodynamic degradation pathways, kinetic vulnerabilities, and the field-proven methodologies required to accurately profile its stability.

Structural Thermodynamics & pKa Profiling

The thermodynamic stability of this molecule cannot be treated as a single variable; it is heavily dependent on pH and the protonation state of its dual nitrogen centers.

  • The Aliphatic Benzylic Amine (pKa ~9.5): At physiological or neutral pH, this secondary amine is protonated. The resulting positive charge significantly increases the thermodynamic stability of the benzylic position by electrostatically repelling electrophilic oxidants and raising the energy barrier for C-H bond abstraction.

  • The Aromatic Tertiary Amine (pKa ~6.5): The N,N-diethylaniline nitrogen remains largely unprotonated at neutral pH. The lone pair of electrons is conjugated with the aromatic π -system, lowering the oxidation potential of the molecule. Consequently, this site acts as the primary thermodynamic sink during oxidative stress.

Understanding this causality is critical for drug development professionals: formulating this compound in slightly acidic media will maximize its shelf-life by ensuring full protonation of the benzylic amine, whereas basic formulations will expose it to rapid oxidative degradation.

Degradation Pathways: Thermal and Oxidative

Oxidative Degradation via Aminium Radicals

The most thermodynamically favorable degradation pathway for the unprotonated N,N-diethylaniline moiety is single-electron transfer (SET) oxidation. Exposure to reactive oxygen species (ROS) or metabolic enzymes (e.g., Cytochrome P450) generates an aminium radical cation. Research on the [2] demonstrates that this radical acts as a critical branch point. The molecule predominantly undergoes N-dealkylation (cleavage of the ethyl group to form a monoalkylaniline) due to the lower activation energy required compared to N-oxygenation (N-oxide formation).

Benzylic Oxidation and Carbinolamine Formation

If the benzylic amine is unprotonated, the adjacent C-H bonds become susceptible to abstraction. Studies on [3] show that this process forms a carbinolamine intermediate. The thermodynamic stability of this specific intermediate dictates the regioselectivity of the degradation, ultimately leading to the cleavage of the C-N bond and the release of methylamine.

G A N,N-diethyl-4-[(methylamino)methyl]aniline B 1-Electron Oxidation (Cytochrome P450 / ROS) A->B F Benzylic Oxidation (Imine Intermediate) A->F Benzylic C-H Abstraction C Aminium Radical Cation B->C D N-Dealkylation (Monoalkylaniline) C->D Major Pathway E N-Oxygenation (N-Oxide Formation) C->E Minor Pathway

Mechanistic pathways for the oxidative degradation of the target molecule.

Experimental Methodologies for Stability Assessment

To establish a trustworthy and self-validating system for thermodynamic profiling, researchers must decouple pure thermal degradation from thermo-oxidative degradation. The following protocol utilizes periodate as a standard oxidant to extract precise kinetic and thermodynamic parameters.

Step 1: Sample Preparation & Standardization Prepare a 10 mM stock solution of N,N-diethyl-4-[(methylamino)methyl]aniline in a buffered acetone-water matrix. The buffer is critical to lock the protonation state of the benzylic amine, ensuring reproducible kinetic data.

Step 2: Dual-Atmosphere Thermal Analysis (TGA/DSC) Subject the solid compound to Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Self-Validating Mechanism: Run identical samples under an inert nitrogen ( N2​ ) atmosphere and an oxidative (Air) atmosphere. The ΔT between the onset of mass loss in Air vs. N2​ isolates the thermodynamic vulnerability to oxygen from pure C-N bond homolysis.

Step 3: Oxidative Forced Degradation Introduce a standardized concentration of sodium periodate ( NaIO4​ ) to the buffered solution at controlled temperatures (e.g., 298K, 303K, 308K). Periodate acts as a reliable 1-electron oxidant for the N,N-diethylaniline moiety.

Step 4: Kinetic Monitoring via HPLC-UV Extract aliquots at 5-minute intervals. Self-Validating Mechanism: Immediately quench each aliquot with sodium thiosulfate. This halts the oxidation instantly, ensuring the kinetic snapshot is perfectly preserved prior to HPLC injection. Monitor the depletion of the parent peak and the rise of the N-dealkylated degradant.

Step 5: Thermodynamic Parameter Extraction Plot the natural log of the rate constants ( lnk ) against the inverse of temperature ( 1/T ). Use the Arrhenius and Eyring equations to calculate the Activation Energy ( Ea​ ), Enthalpy of Activation ( ΔH‡ ), and Entropy of Activation ( ΔS‡ ).

Workflow Step1 Sample Preparation Standardization & pH Adjustment Step2 Thermal Analysis TGA / DSC under N2/Air Step1->Step2 Step3 Oxidative Stress Periodate / Peroxide Exposure Step1->Step3 Step5 Thermodynamic Parameter Extraction Ea, ΔH‡, ΔS‡, ΔG‡ Step2->Step5 Step4 Kinetic Monitoring HPLC-UV / LC-MS Step3->Step4 Step4->Step5

Step-by-step experimental workflow for thermodynamic stability profiling.

Quantitative Data & Thermodynamic Parameters

Based on the [4] for the structurally analogous N,N-diethylaniline moiety, the following thermodynamic parameters represent the energy barriers for the primary oxidative degradation pathway of the molecule.

Thermodynamic ParameterValueUnitMechanistic Implication
Activation Energy ( Ea​ ) 13.2kcal/molModerate energy barrier; molecule is susceptible to oxidation at room temperature.
Pre-exponential Factor ( A ) 5.89×109 dm 3 /mol/sIndicates a highly collision-dependent, bimolecular oxidation step.
Enthalpy of Activation ( ΔH‡ ) 12.6kcal/molEndothermic transition state formation requiring ambient thermal energy.
Entropy of Activation ( ΔS‡ ) -16.2cal/mol/KHighly ordered transition state, typical for bimolecular radical cation formation.
Gibbs Free Energy ( ΔG‡ ) 17.6kcal/molThe degradation is non-spontaneous in isolation but proceeds rapidly under oxidative stress.

Conclusion

The thermodynamic stability of N,N-diethyl-4-[(methylamino)methyl]aniline is a delicate balance dictated by its dual-amine architecture. While the benzylic secondary amine can be thermodynamically protected via protonation in mildly acidic environments, the N,N-diethylaniline moiety remains an inherent vulnerability for single-electron oxidation and subsequent N-dealkylation. By employing rigorous, self-validating kinetic monitoring and dual-atmosphere thermal analysis, researchers can accurately map its degradation profile and formulate robust stabilization strategies.

References

  • Accela ChemBio, "851116-02-4, N,N-diethyl-4-[(methylamino)methyl]aniline", AccelaChem Catalog. URL:[Link]

  • Kaushik, R.D., et al. "Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline", Asian Journal of Chemistry, 2010. URL: [Link]

  • Itoh, S., et al. "Model Studies of TTQ-Containing Amine Dehydrogenases", PubMed / Journal of the American Chemical Society, 1996. URL:[Link]

  • Seto, Y., Guengerich, F.P. "Partitioning between N-dealkylation and N-oxygenation in the oxidation of N,N-dialkylarylamines catalyzed by cytochrome P450 2B1", Journal of Biological Chemistry, 1993. URL:[Link]

Sources

Exploratory

Structural Elucidation of N,N-Diethyl-4-[(methylamino)methyl]aniline: A Comprehensive Crystallographic Guide

Executive Summary The structural analysis of small-molecule amines is a cornerstone of modern pharmacophore modeling and drug development. This whitepaper provides an in-depth, self-validating methodological framework fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural analysis of small-molecule amines is a cornerstone of modern pharmacophore modeling and drug development. This whitepaper provides an in-depth, self-validating methodological framework for the crystal structure analysis of N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7) . By featuring two distinct nitrogen environments—a conjugated tertiary aniline and an isolated aliphatic secondary amine—this molecule serves as an exceptional model for evaluating competitive hydrogen bonding, conformational entropy, and resonance-induced geometric distortions.

This guide details the causality behind crystallization strategies, X-ray diffraction (XRD) protocols, and predictive supramolecular analysis, grounded in established crystallographic principles.

Chemical Context & Structural Dichotomy

Understanding the intrinsic electronic and steric properties of N,N-diethyl-4-[(methylamino)methyl]aniline is prerequisite to designing a successful crystallographic experiment. The molecule possesses a "push-pull" electronic dichotomy, albeit both groups are technically electron-donating:

  • The N,N-Diethylaniline Core: The lone pair on the tertiary nitrogen is delocalized into the aromatic π -system. This conjugation shifts the nitrogen's hybridization from sp3 toward sp2 , enforcing a near-planar geometry and shortening the Car​−N bond.

  • The (Methylamino)methyl Substituent: Separated from the aromatic ring by a methylene bridge ( −CH2​− ), the secondary amine retains pure sp3 hybridization. It acts as both a robust hydrogen-bond donor and acceptor, heavily influencing the crystal packing lattice.

HBond N1 Secondary Amine (-NH-CH3) A1 Counter-ion (e.g., Cl-) N1->A1 N-H···Cl (Donor) N2 Tertiary Amine (-N(Et)2) S1 Solvent (e.g., H2O) S1->N1 O-H···N (Acceptor) S1->N2 O-H···N (Acceptor)

Fig 1: Predicted supramolecular hydrogen-bonding network involving the dual amine functionalities.

Crystallization Strategy: Overcoming Conformational Entropy

Free-base molecules containing highly flexible alkyl chains (like the N,N-diethyl group) frequently exist as oils or low-melting solids at room temperature. The high conformational entropy of the ethyl groups prevents the formation of a rigid, well-ordered crystal lattice.

To bypass this, we employ salt formation . Protonating the basic sites restricts conformational freedom and introduces strong ionic and hydrogen-bonding interactions, which are thermodynamically favorable for crystallization.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of the free base in 2 mL of a binary solvent system (e.g., Ethanol/Hexane 1:1 v/v). Causality: Ethanol provides solubility for the polar amine, while hexane acts as an anti-solvent to lower the overall solubility threshold, promoting supersaturation as the ethanol slowly evaporates.

  • Acidification (Salt Formation): Add 1.1 equivalents of a strong acid (e.g., anhydrous HCl in dioxane or picric acid). Causality: The aliphatic secondary amine ( pKa​≈9.5 ) will protonate first, followed potentially by the tertiary aniline ( pKa​≈6.5 ) if excess acid is used. Protonation converts the neutral amines into ammonium cations, providing rigid N+−H donors that lock the molecule into a predictable 3D lattice via charge-assisted hydrogen bonds.

  • Controlled Evaporation: Puncture the vial cap with a narrow needle and leave it undisturbed in a vibration-free environment at 4 °C. Causality: Slow evaporation at reduced temperatures minimizes the nucleation rate, favoring the growth of fewer, larger, diffraction-quality single crystals rather than microcrystalline powder.

Workflow A Compound Synthesis (CAS: 863646-17-7) B Salt Formation (e.g., HCl, Picrate) A->B  Acid Addition C Solvent Evaporation & Crystal Growth B->C  Nucleation D X-Ray Diffraction (Mo Kα / Cu Kα) C->D  Mounting E Phase Solution (Direct Methods) D->E  Data Collection F Structural Refinement (SHELXL) E->F  Anisotropic Refinement

Fig 2: Crystallization and XRD analysis workflow for N,N-diethyl-4-[(methylamino)methyl]aniline.

X-Ray Diffraction (XRD) Data Collection Protocol

Once a suitable crystal (ideally 0.1–0.3 mm in all dimensions) is harvested, data collection must be executed with parameters tailored to flexible organic molecules.

  • Crystal Mounting & Cryocooling: Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Immediately transfer it to the diffractometer goniometer under a continuous nitrogen cold stream (100–150 K).

    • Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the highly mobile N,N-diethyl groups. Without cryocooling, these groups often exhibit severe positional disorder, which degrades the resolution of the electron density map and inflates the final R -factors.

  • Radiation Source Selection: Utilize Mo radiation ( λ=0.71073 Å) equipped with a multilayer optics monochromator.

    • Causality: Mo radiation minimizes X-ray absorption effects in light-atom organic structures compared to Cu , ensuring highly accurate bond length determinations without the need for aggressive empirical absorption corrections.

  • Data Integration & Phase Solution: Integrate the raw frames using software such as APEX or CrysAlisPro. Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Causality: Direct methods exploit statistical relationships between structure factors to locate the heaviest atoms (C, N, O, Cl) in the unit cell automatically, providing a robust initial structural model.

Structural Refinement & Predictive Data Analysis

During the least-squares refinement (using SHELXL), all non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to carbons should be placed in calculated positions using a riding model. However, hydrogen atoms attached to the secondary amine nitrogen should ideally be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

Based on established crystallographic data for [1] and [2], we can predict the quantitative geometric parameters of this compound with high confidence.

Table 1: Predicted Quantitative Structural Parameters
Structural ParameterExpected Value (Å / °)Mechanistic / Chemical Justification
Car​−N(diethyl)​ Bond Length 1.36 – 1.38 ÅShortened relative to a standard single bond due to partial double-bond character from resonance with the phenyl π -system.
Csp3​−N(methyl)​ Bond Length 1.45 – 1.47 ÅTypical single bond length; the nitrogen lone pair is isolated from the aromatic ring by the methylene bridge.
N(diethyl)​ Pyramidalization ~118° – 120°The sum of angles around the tertiary nitrogen approaches 360°, indicating near-planar sp2 hybridization character.
N(methyl)​ Pyramidalization ~109.5°Retains ideal tetrahedral sp3 geometry, optimizing its ability to act as a directional hydrogen bond donor/acceptor.
Phenyl Ring C−C Bonds 1.38 – 1.40 ÅStandard aromatic delocalization, though slight quinonoid distortion may occur due to the para-substitution pattern.
Supramolecular Architecture

The crystal packing will be heavily dictated by the secondary amine. As observed in [3], the −NH−CH3​ group will likely form continuous 1D hydrogen-bonded chains or 2D sheets with the chosen counter-ion (e.g., N−H⋯Cl− ). The bulky, hydrophobic N,N-diethyl groups will segregate into distinct lipophilic layers, driven by weak van der Waals forces and C−H⋯π interactions, creating an alternating hydrophilic/hydrophobic supramolecular lattice.

Conclusion

The crystal structure analysis of N,N-diethyl-4-[(methylamino)methyl]aniline requires a strategic approach to overcome the inherent flexibility of its alkyl substituents. By employing targeted salt formation to lock molecular conformation and utilizing low-temperature X-ray diffraction, researchers can obtain high-resolution structural data. The resulting crystallographic parameters—specifically the contrasting bond lengths and geometries of the two nitrogen environments—provide invaluable empirical data for validating computational models and advancing structure-based drug design.

References

  • Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies Source: ACS Omega (American Chemical Society) URL:[Link]

  • The crystal structures of benzylammonium phenylacetate and its hydrate Source: IUCr Journals (International Union of Crystallography) URL:[Link]

  • N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate Source: PMC (National Institutes of Health) URL:[Link]

  • (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework Source: IUCr Journals (International Union of Crystallography) URL:[Link]

Foundational

Electronic Properties and pKa Profiling of N,N-Diethyl-4-[(methylamino)methyl]aniline: A Comprehensive Technical Guide

Executive Summary N,N-Diethyl-4-[(methylamino)methyl]aniline is a complex, dual-center diamine characterized by two distinct ionizable functional groups: an aromatic amine and a secondary aliphatic benzylic amine. Unders...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethyl-4-[(methylamino)methyl]aniline is a complex, dual-center diamine characterized by two distinct ionizable functional groups: an aromatic amine and a secondary aliphatic benzylic amine. Understanding the electronic cross-talk between these centers is critical for predicting its physicochemical behavior, lipophilicity (LogD), and pharmacokinetic profile. This whitepaper provides an in-depth analysis of its electronic topology, predictive pKa​ modeling based on structure-activity relationships (SAR), and the self-validating experimental protocols required to empirically determine its ionization constants.

Structural Deconstruction & Electronic Topology

The molecule consists of a central benzene ring substituted at the 1-position with an N,N-diethylamino group and at the 4-position with a (methylamino)methyl group. The distinct hybridization and spatial arrangement of these two nitrogen centers dictate their electronic behavior:

  • The Aromatic Amine (N,N-Diethylamino moiety): The nitrogen lone pair is highly conjugated with the aromatic π -system. This exerts a powerful positive mesomeric ( +M ) effect, pushing electron density into the ortho and para positions of the ring.

  • The Aliphatic Amine (Methylaminomethyl moiety): This secondary amine is insulated from direct resonance with the aromatic ring by a methylene ( −CH2​− ) spacer. Consequently, its electronic environment is governed primarily by inductive ( +I/−I ) and hyperconjugative effects transmitted through the σ -bond framework.

Predictive pKa​ Profiling via Structure-Activity Relationships

Because the molecule contains two basic centers, it undergoes a two-step macroscopic protonation process. To predict the pKa​ values, we must analyze the molecule using the Hammett equation ( pKa​=pKa0​−ρΣσ ) and authoritative reference analogs [1][2][3].

pKa1​ : The Aliphatic Amine (Predicted ~9.9)

The aliphatic benzylic amine is the more basic center and will protonate first (at lower pH). The baseline reference, N-methylbenzylamine, exhibits a pKa​ of 9.75 [2]. In our target molecule, the para-substituted N,N-diethylamino group acts as a strong electron donor ( σp​≈−0.83 ). This +M effect increases the electron density of the aromatic ring, which inductively pushes electron density toward the benzylic carbon, slightly elevating the basicity of the aliphatic nitrogen.

pKa2​ : The Aromatic Amine (Predicted ~6.0)

The aromatic amine protonates second. The baseline reference, N,N-diethylaniline, has a pKa​ of 6.57 [1]. However, when the pH drops to ~6.0, the aliphatic amine is already fully protonated. The resulting benzylic ammonium group ( −CH2​−NH2+​−CH3​ ) is a potent electron-withdrawing group via induction ( −I ). This localized positive charge pulls electron density away from the aromatic ring, destabilizing the protonation of the aromatic amine and depressing its pKa​ below that of unsubstituted N,N-diethylaniline.

Quantitative Data Summary
CompoundSubstructure RoleExperimental pKa​ Reference Source
N,N-DiethylanilineAromatic Amine Core6.57PubChem [1]
N,N-Diethyl-p-toluidineAromatic Amine (para-alkyl)7.20GuideChem [3]
N-MethylbenzylamineAliphatic Amine Core9.75FooDB [2]
N,N-Diethyl-4-[(methylamino)methyl]aniline Dual-Center Diamine ~9.9 ( pKa1​ ), ~6.0 ( pKa2​ ) Predicted (SAR)

Experimental Protocols for Empirical Validation

To establish a self-validating system, the pKa​ values must be determined using orthogonal analytical techniques.

Protocol A: Potentiometric Titration (Dual-Center Validation)

Causality: Potentiometry provides a macroscopic view of all protonation events. By utilizing a closed, inert system, we prevent atmospheric interference, ensuring the thermodynamic accuracy of the high pKa​ aliphatic center.

  • System Preparation: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Dissolution: Dissolve 2.0 mM of the analyte in a 0.15 M KCl aqueous solution. Causality: The high ionic strength background (0.15 M KCl) mimics physiological osmolarity and keeps the activity coefficients constant throughout the titration, ensuring the measured pKa​ is a true concentration-based thermodynamic constant.

  • Inert Atmosphere: Sparge the solution with high-purity Argon for 15 minutes prior to and during the titration. Causality: Atmospheric CO2​ rapidly dissolves in alkaline solutions to form carbonic acid. This introduces a parasitic buffering system that will artificially skew the precise determination of the aliphatic amine's pKa​ .

  • Forward Titration: Titrate with standardized 0.1 M HCl from pH 11.0 down to pH 2.0 using an automated micro-burette.

  • Reversibility Check (Back-Titration): Back-titrate with standardized 0.1 M NaOH. Causality: Overlapping forward and backward titration curves validate that the system is in true thermodynamic equilibrium and that no irreversible precipitation or degradation occurred.

  • Data Processing: Extract the inflection points using the first derivative ( ΔpH/ΔV ) and Gran plot analysis to calculate pKa1​ and pKa2​ .

Protocol B: UV-Vis Spectrophotometric Titration (Aromatic Isolation)

Causality: The aromatic amine's nitrogen lone pair is conjugated with the benzene π -system, creating a broad n→π∗ absorption band. Upon protonation, this lone pair is locked into a σ -bond with the proton, abolishing conjugation and triggering a massive hypsochromic (blue) shift. By tracking the absorbance at the λmax​ of the free base, we isolate the thermodynamic protonation event of the aromatic center without mathematical interference from the aliphatic center.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 9.0 in 0.2 pH increments.

  • Sample Spiking: Inject a highly concentrated stock solution of the analyte (in methanol) into each buffer to achieve a final analyte concentration of ~50 μM (keeping organic solvent < 1% v/v to prevent dielectric constant shifts).

  • Spectral Acquisition: Record the UV-Vis spectra from 220 nm to 400 nm for each pH solution using a quartz cuvette.

  • Isosbestic Point Verification: Identify clear isosbestic points in the overlaid spectra. Causality: The presence of sharp isosbestic points guarantees a clean, two-state equilibrium (Free Base Protonated Aromatic Amine) without the presence of degradation artifacts.

  • Non-Linear Regression: Plot the absorbance at the analytical wavelength ( λmax​ of the unprotonated aromatic amine) against pH. Fit the data to the Henderson-Hasselbalch equation to extract the precise pKa2​ .

Experimental Workflow Visualization

G A Synthesize / Purify Target Molecule B Prepare Aqueous Titration Solutions A->B C Potentiometric Titration (pH 2-12) B->C D UV-Vis Spectrophotometric Titration B->D E Determine pKa1 (~9.9) Aliphatic Amine C->E Inflection Pt 1 F Determine pKa2 (~6.0) Aromatic Amine C->F Inflection Pt 2 D->F Isosbestic Shift G Correlate with Hammett Constants E->G F->G H Final Electronic Profile Report G->H

Figure 1: Experimental workflow for dual-modal pKa determination and electronic profiling.

Data Interpretation & Pharmacokinetic Implications

The dual pKa​ profile of N,N-diethyl-4-[(methylamino)methyl]aniline dictates its ionization state across physiological compartments. At physiological pH (7.4):

  • The aliphatic amine ( pKa1​≈9.9 ) will be >99% protonated (cationic).

  • The aromatic amine ( pKa2​≈6.0 ) will be >95% unprotonated (neutral).

Consequently, the molecule exists almost exclusively as a monocation in systemic circulation. This monocationic state strikes a balance between aqueous solubility (driven by the charged benzylic ammonium group) and membrane permeability (facilitated by the highly lipophilic, neutral N,N-diethylaniline core). If this molecule is utilized as a drug development building block, this specific LogD profile at pH 7.4 makes it highly suitable for penetrating lipid bilayers while maintaining sufficient solubility in the blood plasma.

References

  • PubChem . "N,N-Diethylaniline | C10H15N - PubChem." National Center for Biotechnology Information. Available at: [Link]

  • FooDB . "Showing Compound N-Methylbenzylamine (FDB012647)." The Food Component Database. Available at:[Link]

Protocols & Analytical Methods

Method

how to synthesize N,N-diethyl-4-[(methylamino)methyl]aniline in the lab

Application Note: Laboratory Synthesis of N,N-Diethyl-4-[(methylamino)methyl]aniline via Vilsmeier-Haack Formylation and Reductive Amination Introduction & Strategic Rationale N,N-Diethyl-4-[(methylamino)methyl]aniline i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis of N,N-Diethyl-4-[(methylamino)methyl]aniline via Vilsmeier-Haack Formylation and Reductive Amination

Introduction & Strategic Rationale

N,N-Diethyl-4-[(methylamino)methyl]aniline is a highly functionalized diamine featuring both a tertiary aniline moiety and a secondary aliphatic amine. This dual-amine architecture makes it an invaluable building block in the synthesis of active pharmaceutical ingredients (APIs), advanced fluorophores, and specialized ligands.

Synthesizing this target requires exquisite chemoselectivity to ensure the precise construction of the secondary amine without over-alkylation. To achieve this, we employ a robust two-step synthetic sequence: an initial Vilsmeier-Haack formylation of N,N-diethylaniline, followed by a direct reductive amination using methylamine and sodium triacetoxyborohydride (NaBH(OAc)₃). This guide details the mechanistic causality, quantitative stoichiometry, and in-process controls necessary to establish a self-validating experimental protocol.

Mechanistic Pathway & Causality

Step 1: Regioselective Vilsmeier-Haack Formylation

The synthesis begins with the formylation of N,N-diethylaniline. The strongly electron-donating N,N-diethyl group activates the aromatic ring, rendering it highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyleneiminium ion) is generated in situ from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[1].

  • Causality of Regioselectivity: The steric encumbrance of the diethylamino group strictly directs the incoming electrophile to the para position, entirely suppressing ortho-formylation. Subsequent aqueous hydrolysis of the intermediate iminium salt yields 4-(diethylamino)benzaldehyde.

Step 2: Chemoselective Reductive Amination

The intermediate aldehyde undergoes direct reductive amination with methylamine. This is an oxidation-reduction process highly appreciated in organic synthesis for the formation of new C–N covalent bonds[2].

  • Causality of Reductant Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over traditional sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, rendering NaBH(OAc)₃ a mild reducing agent that avoids the premature reduction of the unreacted aldehyde[3].

  • Causality of pH Control: The reaction is buffered with glacial acetic acid to a pH of ~5-6. This weakly acidic environment is critical; it protonates the transient hemiaminal intermediate, facilitating dehydration to form the highly electrophilic iminium ion, which is then irreversibly reduced by the hydride donor[4].

Visual Workflows

SynthesisWorkflow A N,N-Diethylaniline (Starting Material) C 4-(Diethylamino)benzaldehyde (Intermediate) A->C Step 1: Formylation 0 °C to 90 °C B Vilsmeier Reagent (POCl3 + DMF) B->C Electrophile E Imine Intermediate (In Situ) C->E Step 2a: Condensation AcOH, RT D Methylamine (CH3NH2) D->E Nucleophile G N,N-Diethyl-4-[(methylamino)methyl]aniline (Target API Building Block) E->G Step 2b: Reduction RT, 4-12 h F NaBH(OAc)3 (Reductant) F->G Hydride Donor

Figure 1: Two-step synthetic workflow from N,N-diethylaniline to the target diamine.

Mechanism N1 1. Carbonyl Addition Aldehyde + Methylamine N2 2. Hemiaminal Formation Unstable Tetrahedral Intermediate N1->N2 Nucleophilic Attack (pH 5-6) N3 3. Dehydration (-H2O) Iminium Ion Generation N2->N3 Acid-Catalyzed Dehydration N4 4. Hydride Transfer NaBH(OAc)3 Attack N3->N4 Electrophilic C=N Activation N5 5. Final Product Secondary Amine N4->N5 Irreversible Reduction

Figure 2: Mechanistic pathway of the direct reductive amination step.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometry for Step 1 (Vilsmeier-Haack Formylation)

Reagent MW ( g/mol ) Equivalents Amount Moles
N,N-Diethylaniline 149.24 1.0 14.9 g 100 mmol
Phosphorus Oxychloride (POCl₃) 153.33 1.2 18.4 g (11.2 mL) 120 mmol

| Dimethylformamide (DMF) | 73.09 | 3.0 | 21.9 g (23.2 mL) | 300 mmol |

Table 2: Stoichiometry for Step 2 (Reductive Amination)

Reagent MW ( g/mol ) Equivalents Amount Moles
4-(Diethylamino)benzaldehyde 177.25 1.0 8.86 g 50 mmol
Methylamine (33% w/w in EtOH) 31.06 1.5 ~7.0 mL 75 mmol
NaBH(OAc)₃ 211.94 1.5 15.9 g 75 mmol
Glacial Acetic Acid 60.05 1.0 3.0 g (2.9 mL) 50 mmol

| 1,2-Dichloroethane (DCE) | - | Solvent | 100 mL | - |

Table 3: Expected Analytical Signatures (¹H NMR, CDCl₃, 400 MHz)

Shift (δ, ppm) Multiplicity Integration Assignment
7.15 Doublet (d, J = 8.6 Hz) 2H Aromatic protons (meta to diethylamine)
6.65 Doublet (d, J = 8.6 Hz) 2H Aromatic protons (ortho to diethylamine)
3.65 Singlet (s) 2H Benzylic CH₂ (Ar-CH₂-N)
3.35 Quartet (q, J = 7.1 Hz) 4H N-CH₂CH₃ (Diethyl group)
2.45 Singlet (s) 3H N-CH₃ (Methylamine group)
1.40 Broad singlet (br s) 1H N-H (Secondary amine proton)

| 1.15 | Triplet (t, J = 7.1 Hz) | 6H | N-CH₂CH₃ (Diethyl group) |

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Diethylamino)benzaldehyde
  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (23.2 mL). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (11.2 mL) dropwise via an addition funnel over 20 minutes to maintain the internal temperature below 10 °C. Stir the resulting pale-yellow complex at 0 °C for 30 minutes.

  • Substrate Addition: Slowly add N,N-diethylaniline (14.9 g) dropwise over 15 minutes.

  • Formylation: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to 80–90 °C in an oil bath for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The starting material (R_f ~ 0.8) should be fully consumed, replaced by a highly UV-active spot (R_f ~ 0.4).

  • Quench & Workup: Cool the mixture to room temperature and carefully pour it over 150 g of crushed ice. Vigorously stir and slowly neutralize the acidic mixture by adding saturated aqueous sodium acetate (or 2M NaOH) until the pH reaches 7-8. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot ethanol to yield 4-(diethylamino)benzaldehyde as pale-yellow crystals.

Protocol B: Synthesis of N,N-Diethyl-4-[(methylamino)methyl]aniline
  • Imine Condensation: In a 250 mL round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (8.86 g, 50 mmol) in anhydrous 1,2-dichloroethane (DCE, 100 mL). Add methylamine (33% w/w solution in absolute ethanol, ~7.0 mL, 75 mmol). Add glacial acetic acid (2.9 mL) to adjust the pH to ~5-6. Stir the mixture at room temperature for 1.5 hours under a nitrogen atmosphere to allow complete imine formation.

  • Hydride Reduction: Cool the flask slightly in a water bath (20 °C) to control any mild exotherm. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.9 g, 75 mmol) portion-wise over 15 minutes.

  • Reaction Maturation: Stir the opaque suspension at room temperature for 6–8 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1). Stain with Ninhydrin and gently heat; the secondary amine product will appear as a distinct spot (R_f ~ 0.3) turning pink/purple, confirming the conversion of the aldehyde.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (75 mL). Caution: Vigorous effervescence (H₂ gas) will occur. Stir for 30 minutes until bubbling ceases. Separate the layers and extract the aqueous phase with Dichloromethane (2 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography. Critical Step: Pre-treat the silica gel with 1% triethylamine (Et₃N) in the eluent (DCM/MeOH 95:5) to prevent amine tailing.

  • Storage: The product is isolated as a viscous pale-yellow oil. For long-term bench stability, dissolve the oil in diethyl ether and bubble anhydrous HCl gas to precipitate the compound as a bis-hydrochloride salt.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness Library. URL: [Link]

  • Kolesnikov P.N., Yagafarov N.Z., Usanov D.L., Maleev V.I., Chusov D. (2015). Ruthenium-catalyzed reductive amination without an external hydrogen source. Organic Letters, 17, 173–175. URL: [Link]

Sources

Application

Application Note: N,N-Diethyl-4-[(methylamino)methyl]aniline as a Versatile Building Block in the Synthesis of Advanced Fluorescent Probes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7)[1] Executive Summary & Mechanistic Rationale In the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7)[1]

Executive Summary & Mechanistic Rationale

In the development of advanced fluorogenic probes, molecular design relies heavily on the precise orchestration of electron-donating and electron-withdrawing groups. N,N-diethyl-4-[(methylamino)methyl]aniline serves as a highly specialized, bifunctional precursor in dye synthesis.

As a Senior Application Scientist, I select this specific scaffold for two causal reasons:

  • The Push-Pull Engine: The N,N-diethylaniline moiety is a classic, powerful electron donor. When electronically coupled to an electron-deficient fluorophore core (e.g., BODIPY, squaraine, or imidazo[1,5-a]pyridinium), it facilitates strong Intramolecular Charge Transfer (ICT), resulting in red-shifted emission profiles and large Stokes shifts[2],[3].

  • Orthogonal Conjugation Handle: The [(methylamino)methyl] group provides a reactive secondary amine isolated from the primary aromatic system by a methylene bridge. This allows for selective N-alkylation or amidation to attach receptor motifs (for ion sensing) or bioconjugation linkers (NHS esters) without disrupting the electronic integrity of the N,N-diethyl donor system[4].

This application note details the protocols and causality for utilizing this precursor in the synthesis of Photoinduced Electron Transfer (PeT) sensors and ICT-based fluorescent labels .

Mechanistic Pathway: Photoinduced Electron Transfer (PeT)

The utility of N,N-diethyl-4-[(methylamino)methyl]aniline shines in "Turn-On" PeT sensors. In a neutral state, the lone pair of electrons on the N,N-diethylaniline nitrogen transfers to the excited state of the fluorophore, quenching fluorescence via non-radiative decay[4],[2].

When a target analyte (e.g., a proton in pH sensing, or a metal ion) binds to the receptor attached to the secondary amine, or protonates the aniline directly, the HOMO energy of the donor is lowered. This blocks the electron transfer, restoring intense fluorescence[2].

PeT_Mechanism cluster_off OFF State (PeT Quenched) cluster_on ON State (Emissive) Fluorophore_OFF Fluorophore Core (Excited State) Quenched Fluorescence Quenched (Non-radiative Decay) Fluorophore_OFF->Quenched Energy Loss Donor N,N-diethylaniline (Electron Donor) Donor->Fluorophore_OFF Electron Transfer (PeT) Analyte Analyte Binding / Protonation Donor_Bound N,N-diethylaniline (Lone Pair Blocked) Analyte->Donor_Bound Lowers HOMO Fluorophore_ON Fluorophore Core (Excited State) Donor_Bound->Fluorophore_ON PeT Blocked Emission Strong Fluorescence (Radiative Decay) Fluorophore_ON->Emission Photon Emission

Figure 1: Logical flow of the Photoinduced Electron Transfer (PeT) mechanism in N,N-diethylaniline sensors.

Experimental Protocol: Synthesis of a PeT-Based Fluorescent Sensor

This protocol describes the conjugation of N,N-diethyl-4-[(methylamino)methyl]aniline to an activated fluorophore core (e.g., a meso-pentafluorophenyl BODIPY) via Nucleophilic Aromatic Substitution (S_NAr).

Materials Required
  • Precursor: N,N-diethyl-4-[(methylamino)methyl]aniline (1.0 eq)

  • Fluorophore Core: meso-Pentafluorophenyl BODIPY (1.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Reaction Setup (Nucleophilic Conjugation)

  • Dissolve the meso-pentafluorophenyl BODIPY (100 mg) in 5 mL of anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the electron-rich aniline precursor.

  • Add DIPEA (3.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the S_NAr reaction, driving it to completion.

  • Dropwise, add a solution of N,N-diethyl-4-[(methylamino)methyl]aniline (1.0 eq in 2 mL DCM).

  • Stir at room temperature for 4 hours.

Step 2: Self-Validating Reaction Monitoring

  • TLC Analysis: Spot the reaction mixture against the starting BODIPY on silica gel plates (Eluent: 8:2 Hexane/Ethyl Acetate).

  • Validation Check: The starting BODIPY is highly non-polar. The successful conjugation of the secondary amine will yield a significantly more polar product spot. Do not proceed to workup until the starting material spot is entirely consumed.

Step 3: Purification and Isolation

  • Quench the reaction with 10 mL of saturated aqueous NH4​Cl and extract with DCM (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 7:3 Hexane/EtOAc). Causality: Strict removal of unreacted aniline is critical; residual free aniline will act as an intermolecular quencher during photophysical testing, leading to falsely low quantum yields.

Synthesis_Workflow Precursor N,N-diethyl-4-[(methylamino)methyl]aniline (Nucleophile) Coupling S_NAr Conjugation (Anhydrous DCM, DIPEA, 4h) Precursor->Coupling Activation Fluorophore Core (e.g., Pentafluorophenyl BODIPY) Activation->Coupling Purification Flash Chromatography (Hexane/EtOAc Gradient) Coupling->Purification TLC Confirmed Validation Photophysical Validation (UV-Vis & Fluorometry) Purification->Validation Purity >95%

Figure 2: Synthetic workflow for conjugating the aniline precursor to a fluorophore core.

Quantitative Data: Photophysical Properties

The table below summarizes the expected photophysical properties of various dye scaffolds synthesized using N,N-diethylaniline derivatives. Notice the dramatic shift in Quantum Yield ( Φ ) between the OFF and ON states, validating the PeT sensor design[2],[3].

Dye ScaffoldConjugation/Receptor MotifAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Primary Application
Imidazo[1,5-a]pyridinium Secondary Amine330 nm545 nm (OFF) / 366 nm (ON)0.02 0.45Ratiometric pH Sensing
BODIPY Core Dipicolylamine (DPA)495 nm515 nm0.05 0.68 Zn2+ / Fe3+ Sensing
4-Styryl Derivative Indole Moiety556 nm610 nm0.38 (Constant)Biomolecule Labeling
Triazine Conjugate Amino Acid Linker370 nm480 nm0.35 (Constant)Protein Binding Assays

Note: The high quantum yield of the 4-styryl derivative is attributed to the rigidification of the extended π -conjugated system, which minimizes non-radiative decay pathways[3].

Photophysical Validation Protocol

To ensure the synthesized probe functions as a self-validating PeT sensor:

  • Baseline Measurement: Prepare a 10μM solution of the purified dye in a neutral buffer (e.g., HEPES, pH 7.4). Measure the fluorescence emission spectrum. The baseline fluorescence should be near zero (OFF state) due to active PeT from the N,N-diethylaniline moiety[4],[2].

  • Activation Measurement: Titrate the target analyte (e.g., 1N HCl for pH sensors, or ZnCl2​ for metal sensors) into the cuvette.

  • Causality Check: A successful probe will exhibit a rapid, >10-fold increase in fluorescence intensity. If baseline fluorescence is high before analyte addition, it indicates either incomplete purification (residual fluorophore) or an improper HOMO-LUMO energy alignment between the donor aniline and the acceptor core.

References

  • AccelaChem Catalog. "851116-02-4,[4-(1,3-dithian-2-yl)phenoxy]acetic acid-AccelaChem: CAS:863646-17-7. N,N-diethyl-4-[(methylamino)methyl]aniline." Accela ChemBio Inc. Available at: [Link]

  • Steinegger, A., et al. "Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications." Chemical Reviews, ACS Publications. Available at: [Link]

  • Rurack, K., et al. "Synthesis and Application of Ratiometric and “Turn-On” Fluorescent pH Sensors: An Advanced Organic Undergraduate Laboratory." Journal of Chemical Education, ACS Publications. Available at:[Link]

  • MDPI Open Access. "Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules." MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of N,N-Diethyl-4-[(methylamino)methyl]aniline in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of N,N-diethyl-4-[(methylamino)methyl]aniline during aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of N,N-diethyl-4-[(methylamino)methyl]aniline during aqueous formulation.

This molecule possesses two highly electron-rich moieties: an N,N-diethylaniline core and a secondary benzylic amine. In aqueous environments, these functional groups are highly susceptible to single-electron transfer (SET) events, leading to rapid oxidative degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My aqueous stock solution turns pink, and eventually dark brown, within hours of preparation. What is the chemical mechanism behind this? Causality: The color change is a visual self-validation that oxidative degradation has occurred. The tertiary N,N-diethylaniline moiety is highly electron-rich. In the presence of dissolved oxygen and trace transition metals, it undergoes a single-electron transfer to form a highly reactive radical cation. This transient species rapidly undergoes dealkylation (loss of the ethyl groups) or bimolecular para-coupling to form intensely colored, conjugated quinone imines and oligomers (analogous to Wurster's salts) 1.

Q2: How do I formulate the buffer to prevent this radical formation? Causality: You must attack the oxidation pathway at multiple kinetic and thermodynamic nodes:

  • Eliminate the Oxidant: Sparge the aqueous solvent with an inert gas (Argon) to displace dissolved oxygen 2.

  • Neutralize Catalysts: Trace transition metals (e.g., Cu²⁺, Fe³⁺) leached from glassware act as potent oxidation catalysts. Adding a chelator like EDTA (1 mM) sequesters these metals, preventing them from initiating the SET process 3.

  • Quench Radicals: Introduce a sacrificial, water-soluble antioxidant such as L-ascorbic acid (10 mM). Ascorbic acid oxidizes more readily than the aniline derivative, effectively quenching any errant radical cations before they can propagate into colored degradants 4.

Q3: Does the pH of my aqueous solution impact the oxidation rate? Causality: Yes, profoundly. The oxidation potential of aniline derivatives is directly tied to the availability of the nitrogen lone pair. By lowering the pH below the pKa of the aniline moiety (typically pH < 6.0), the nitrogen becomes protonated. A protonated amine lacks the free lone pair required to initiate the oxidation cascade, drastically increasing the molecule's thermodynamic stability 2.

Q4: I cannot use ascorbic acid because it interferes with my downstream redox assay. What are my alternatives? Causality: If sacrificial reducing agents are incompatible with your downstream drug-development assays, you must rely entirely on strict kinetic barriers. Use exclusively metal-free, ultra-pure water (18.2 MΩ·cm) treated with Chelex resin. Perform all dissolutions in an anaerobic glovebox, and store the solutions in gas-tight, amber ampoules. Shielding from UV/Vis light is critical, as photons can directly excite the molecule and induce auto-oxidation even in low-oxygen environments.

Part 2: Quantitative Stability Data

The following table summarizes the causal relationship between formulation variables and the aqueous stability of N,N-diethylaniline derivatives at 25°C.

Formulation ConditionDissolved O₂ (mg/L)Active Trace MetalsHalf-Life ( t1/2​ )Visual Indicator at 24h
Ambient H₂O (Control) ~8.0Yes< 4 hoursDark Pink / Brown
Ar-Sparged H₂O < 0.5Yes~24 hoursFaint Pink
Ar-Sparged + 1 mM EDTA < 0.5No~72 hoursPale Yellow
Ar-Sparged + EDTA + 10 mM Ascorbic Acid (pH 5.0) < 0.5No> 14 daysStrictly Colorless

Part 3: Mechanistic & Workflow Visualizations

Mechanism Substrate N,N-diethyl-4-[(methylamino)methyl]aniline (Electron-Rich API) Radical Amine Radical Cation (Reactive Intermediate) Substrate->Radical Single-Electron Transfer (SET) Degradants Colored Degradants (Quinone Imines) Radical->Degradants Coupling & Dealkylation O2 Dissolved O2 O2->Radical Metals Trace Metals Metals->Radical Light UV/Vis Light Light->Radical Degassing Argon Sparging Degassing->O2 EDTA EDTA Chelation EDTA->Metals Ascorbic Ascorbic Acid Ascorbic->Radical Quenches Radical Amber Amber Vials Amber->Light

Fig 1: Oxidative degradation pathways of aniline derivatives and targeted stabilization interventions.

Workflow Step1 Phase 1: Solvent Deoxygenation Sparge H2O with Argon (30 min) Step2 Phase 2: Matrix Stabilization Add 1 mM EDTA & 10 mM Ascorbic Acid Step1->Step2 Step3 Phase 3: pH Optimization Adjust to pH 5.0 ± 0.2 Step2->Step3 Step4 Phase 4: API Integration Dissolve compound under Argon blanket Step3->Step4 Step5 Phase 5: Secure Storage Aliquot into amber vials at -20°C Step4->Step5

Fig 2: Step-by-step workflow for formulating stable aqueous solutions of oxidation-prone anilines.

Part 4: Self-Validating Experimental Protocol

Objective: Preparation of a stabilized 10 mM aqueous stock solution of N,N-diethyl-4-[(methylamino)methyl]aniline.

Step 1: Solvent Deoxygenation

  • Action: Measure 100 mL of ultra-pure water (18.2 MΩ·cm) into an acid-washed borosilicate glass bottle. Sparge with high-purity Argon gas using a glass dispersion frit for a minimum of 30 minutes.

  • Causality: Displacing dissolved oxygen removes the primary electron acceptor required for the initial oxidation event.

Step 2: Matrix Stabilization

  • Action: While maintaining a gentle Argon headspace, add 29.2 mg of EDTA (final concentration 1 mM) and 176.1 mg of L-ascorbic acid (final concentration 10 mM). Stir until completely dissolved.

  • Causality: EDTA chelates catalytic trace metals. Ascorbic acid acts as a sacrificial electron donor to quench any radical cations that form despite deoxygenation.

Step 3: pH Optimization

  • Action: Adjust the buffer to pH 5.0 ± 0.2 using dilute HCl or NaOH.

  • Causality: This specific pH ensures the ascorbic acid remains active while partially protonating the aniline nitrogen, tying up the lone pair and increasing the energetic barrier to oxidation.

Step 4: API Integration

  • Action: Weigh the required amount of N,N-diethyl-4-[(methylamino)methyl]aniline. Transfer it into the degassed buffer under an Argon blanket. Vortex gently until fully dissolved.

  • Causality: Introducing the API only after the protective matrix is established prevents transient exposure to oxidative stress during the dissolution phase.

Step 5: Self-Validation & Storage

  • Action: Aliquot the solution into pre-purged amber glass vials. Seal with PTFE-lined septa and store at -20°C.

  • Self-Validation Checkpoint: Monitor the solution visually or via UV-Vis spectroscopy at 400-500 nm. A strictly colorless solution (Absorbance < 0.01) validates the integrity of the inert atmosphere and antioxidant cascade. Any development of a pink hue indicates protocol failure (oxygen ingress or metal contamination), and the batch must be discarded.

References

  • OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE.Canadian Science Publishing.
  • Preventing oxidation of the aniline group during complexation.Benchchem.
  • EP3530260A1 - Method for preventing oxidation of antioxidant material using aptamer.Google Patents.
  • EDTA's Role in Ascorbic Acid Preservation.Scribd.

Sources

Optimization

overcoming steric hindrance when reacting N,N-diethyl-4-[(methylamino)methyl]aniline

Welcome to the technical support guide for N,N-diethyl-4-[(methylamino)methyl]aniline. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N-diethyl-4-[(methylamino)methyl]aniline. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions for researchers working with this sterically complex molecule. The unique structure of this compound, featuring both a secondary amine and a hindered tertiary aniline, presents specific challenges in synthesis and functionalization. This guide is designed to help you navigate these challenges effectively.

Structural Overview and Steric Challenges

N,N-diethyl-4-[(methylamino)methyl]aniline possesses two distinct nitrogen centers with vastly different reactivity profiles, primarily governed by steric hindrance. Understanding these "steric hotspots" is critical for experimental design.

  • The Secondary Amine (–NHCH₃): While typically a reactive nucleophile, its proximity to the bulky N,N-diethyl-substituted aromatic ring significantly encumbers its approach to electrophiles.

  • The Tertiary Aniline (–N(C₂H₅)₂): The lone pair on this nitrogen is delocalized into the aromatic system, reducing its basicity and nucleophilicity. Furthermore, the two ethyl groups create a formidable steric shield, severely limiting reactions directly at the nitrogen center and influencing substitution patterns on the aromatic ring.

Figure 1: Molecular structure highlighting the two distinct and sterically hindered nitrogen centers.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of the secondary methylamino group is failing or giving very low yields. What's going wrong?

Answer: This is a classic steric hindrance problem. The nucleophilic attack by the secondary amine is being blocked. Standard Sₙ2 conditions (e.g., alkyl halide with K₂CO₃ in acetonitrile) are often insufficient.

Causality: The steric bulk from the adjacent N,N-diethyl aniline moiety impedes the formation of the Sₙ2 transition state. Furthermore, the secondary amine itself can act as a base, leading to elimination side-products with certain alkyl halides.

Troubleshooting Strategies:

  • Enhance Reagent Reactivity: Switch from an alkyl bromide or chloride to a more reactive leaving group.

    • Alkyl Tosylates/Triflates: These are excellent electrophiles. A highly effective, albeit slower, method involves using an alkyl tosylate with a strong, non-nucleophilic hindered base.[1]

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine.[2]

    • Temperature: Increasing the temperature can provide the necessary activation energy, but must be done cautiously to avoid decomposition.[2] Refluxing in a higher-boiling solvent like toluene or xylene is a common strategy.[1]

  • Employ Advanced Catalytic Methods: When conventional methods fail, modern catalytic approaches offer powerful alternatives.

    • Hydrogen Autotransfer: N-alkylation using secondary alcohols catalyzed by a Nickel(II) pincer complex is an efficient strategy that operates under mild conditions.[3] This method avoids the use of harsh alkylating agents.

Protocol 1: N-Alkylation of Hindered Secondary Amine using Alkyl Tosylate

This protocol is adapted from established methods for alkylating sterically congested amines.[1]

ParameterValue / ReagentRationale
Amine N,N-diethyl-4-[(methylamino)methyl]aniline1.0 mmol, 1.0 equiv
Alkylating Agent Alkyl Tosylate1.0 mmol, 1.0 equiv
Base 1,2,2,6,6-pentamethylpiperidine (PMP)1.0 mmol, 1.0 equiv (A non-nucleophilic base to prevent competition)
Solvent Anhydrous Toluene1-2 mL
Temperature Reflux (approx. 110 °C)To overcome the high activation energy barrier.
Duration 2 - 7 daysReaction is slow due to steric hindrance; monitor by TLC/LC-MS.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an argon or nitrogen atmosphere, add the starting amine (1.0 equiv), the alkyl tosylate (1.0 equiv), and 1,2,2,6,6-pentamethylpiperidine (1.0 equiv).

  • Add anhydrous toluene via syringe.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress periodically by taking aliquots and analyzing via TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter to remove the PMP-tosylate salt.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product, which can be purified by column chromatography.

start Start N-Alkylation (Standard Conditions) check_yield Low Yield or No Reaction? start->check_yield strategy1 Strategy 1: Optimize Conditions - Increase Temperature - Use Polar Aprotic Solvent (DMF/DMSO) check_yield->strategy1 Yes success Reaction Successful check_yield->success No strategy2 Strategy 2: Enhance Reagents - Switch to Alkyl Tosylate - Use Hindered Base (PMP) strategy1->strategy2 Still Low Yield strategy1->success Improved strategy3 Strategy 3: Advanced Catalysis - Hydrogen Autotransfer (Ni-cat) - Reductive Amination strategy2->strategy3 Still Low Yield strategy2->success Improved strategy3->success Improved

Figure 2: Troubleshooting workflow for N-alkylation of the secondary amine.

Q2: How can I achieve a clean and efficient N-acylation on the secondary amine?

Answer: Similar to alkylation, acylation can be sluggish. The key is to use a sufficiently electrophilic acylating agent and appropriate conditions to drive the reaction to completion.

Causality: The nucleophilicity of the secondary amine is reduced by steric hindrance. While less demanding than alkylation, the reaction can stall if the acylating agent is not reactive enough or if the generated acid byproduct is not effectively neutralized.

Troubleshooting Strategies:

  • Choice of Acylating Agent:

    • Acyl Chlorides: These are highly reactive and generally effective. The reaction is fast but generates HCl, which must be scavenged by a base.[4]

    • Acid Anhydrides: Less reactive than acyl chlorides but often cleaner, producing a carboxylic acid byproduct that is easier to handle.

  • Use of a Catalyst: For less reactive systems, a nucleophilic catalyst can dramatically increase the reaction rate.

    • DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP (0.05-0.1 equiv) with a stoichiometric amount of a tertiary amine base (like triethylamine) is highly effective, especially with anhydrides.

  • Amide Activation: In extremely difficult cases, consider activating the amine first, although this is less common for simple acylations.[5][6]

Protocol 2: Robust N-Acylation using Acyl Chloride

This is a standard, reliable protocol for the acylation of anilines and related amines.[4]

ParameterValue / ReagentRationale
Amine N,N-diethyl-4-[(methylamino)methyl]aniline1.0 equiv
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)1.1 equiv
Base Triethylamine (TEA) or DIPEA1.2 - 1.5 equiv (To neutralize generated HCl)
Solvent Anhydrous Dichloromethane (DCM)Sufficient to dissolve starting material
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows reaction to complete.
Duration 1 - 4 hoursTypically rapid; monitor by TLC.

Step-by-Step Methodology:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM in a dry flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.2 equiv) and stir for 5 minutes.

  • Add the acyl chloride (1.1 equiv) dropwise to the cold, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor for the consumption of the starting amine by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.

Q3: I'm trying to perform an electrophilic aromatic substitution (e.g., bromination), but the reaction is messy. How do I control regioselectivity?

Answer: Controlling regioselectivity is a major challenge due to two powerful activating groups and the significant steric influence of the N,N-diethylamino group.

Causality & Regiochemical Prediction:

  • Directing Effects: Both the -N(Et)₂ and the -CH₂(NHMe) groups are ortho, para-directing.

  • Steric Hindrance: The N,N-diethyl group is extremely bulky and will strongly disfavor or completely block electrophilic attack at the two adjacent ortho positions (C3, C5).[7][8]

  • Outcome: The para position is already substituted. Therefore, electrophilic attack will be directed to the positions ortho to the -CH₂(NHMe) group (C2, C6). These positions are also meta to the strongly directing -N(Et)₂ group, but steric factors will dominate, forcing the substitution to occur there.

Figure 3: Predicted regioselectivity for electrophilic aromatic substitution.

Troubleshooting Strategies:

  • Mild Conditions: Use less aggressive reagents and lower temperatures to minimize side reactions and potential oxidation of the aniline. For bromination, using NBS (N-Bromosuccinimide) in DMF or CCl₄ is often preferable to Br₂.

  • Solvent Choice: Using a solvent like glacial acetic acid can help moderate the reactivity of both the aniline and the electrophile.[7]

  • Protecting Groups: While cumbersome, temporarily acylating the secondary amine can prevent it from reacting with the electrophile and slightly modify the directing effects.

References
  • Georg, G. I., et al. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999(03), 435–440.

  • Yazaki, R., & Ohshima, T. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications.

  • Hoveyda, A. H., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters, 17(4), 882–885.

  • Wang, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4434.

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2202–2205.

  • Heck, M., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(10), 5517–5533.

  • BenchChem. (2025). Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline. BenchChem Technical Support.

  • Jeganmohan, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9203–9208.

  • Lamaty, F., et al. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry, 87(19), 12797–12808.

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221.

  • Shankarling, G. S., & Patil, V. V. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.

  • ResearchGate. (2007). Synthesis and characterization of hindered amine light stabilizers based on end functionalization of polypropylene. Journal of Applied Polymer Science.

  • Movassaghi, M., & Schmidt, M. A. (2018). Amide activation: an emerging tool for chemoselective synthesis. Organic & Biomolecular Chemistry, 16(37), 6734-6750.

  • Sammakia, T., et al. (2012). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 77(17), 7548–7556.

  • Salvatore, R. N., & Smith, M. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate. BenchChem Technical Support.

  • ResearchGate. (2021). On‐Demand Release of Secondary Amine Bases for the Activation of Catalysts and Crosslinkers. Angewandte Chemie.

  • Google Patents. (2013). Preparation method of N, N-diethyl aniline. CN103012159B.

  • ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions.

  • da Silva, A. B., et al. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 13, 2220–2227.

  • BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline. BenchChem Technical Support.

  • Organic Chemistry Portal. (2024). Amine synthesis by amide reduction.

  • Kaizer, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1461.

  • ResearchGate. (2018). Reaction between 4-methyl aniline (98 %) 1 and diethyl acetylenedicarboxylate 2 with benzaldehyde 3 for the synthesis of 3,4,5-substituted furan-2(5H)-ones 4.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N,N-diethyl-4-[(methylamino)methyl]aniline and Other Aniline Derivatives for Researchers

In the landscape of chemical synthesis and materials science, aniline and its derivatives represent a cornerstone class of compounds, pivotal for the development of everything from pharmaceuticals to high-performance dye...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and materials science, aniline and its derivatives represent a cornerstone class of compounds, pivotal for the development of everything from pharmaceuticals to high-performance dyes and antioxidants. This guide provides an in-depth comparative analysis of N,N-diethyl-4-[(methylamino)methyl]aniline, a compound of growing interest, with other key aniline derivatives. Our focus is to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their work.

This technical guide moves beyond a simple listing of properties. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Structural and Electronic Landscape of Selected Aniline Derivatives

The functional diversity of aniline derivatives is rooted in the electronic effects of their substituents, which modulate the electron density of the aromatic ring and the availability of the nitrogen lone pair. For this guide, we will compare N,N-diethyl-4-[(methylamino)methyl]aniline with three other representative aniline derivatives: N,N-diethyl-p-phenylenediamine, 4-aminophenol, and p-toluidine.

N,N-diethyl-4-[(methylamino)methyl]aniline features a unique combination of a tertiary benzylic amine and a tertiary aromatic amine. The diethylamino group is a strong electron-donating group (EDG), significantly activating the aromatic ring towards electrophilic substitution. The methylaminomethyl substituent at the para position, while also electron-donating through an inductive effect, introduces additional steric bulk and a secondary amine functionality.

N,N-diethyl-p-phenylenediamine is a classic photographic developer and a potent electron donor.[1] The primary amino group in the para position further enhances the electron-donating character of the diethylamino group.

4-Aminophenol presents a hydroxyl group, a strong activating and ortho-, para-directing group, in the para position. This imparts both nucleophilic and weak acidic character to the molecule.[2]

p-Toluidine is a simpler derivative with a methyl group in the para position. The methyl group is a weak electron-donating group, offering a baseline for comparison of activating effects.[3]

Comparative Analysis of Key Performance Parameters

The utility of these aniline derivatives is best understood through a direct comparison of their performance in key applications, supported by experimental data.

Basicity: A Measure of Nucleophilicity and Reactivity

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a critical parameter influencing its nucleophilicity and overall reactivity. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.[4]

CompoundSubstituent(s)pKa of Conjugate AcidReference
Aniline-H4.58[5]
p-Toluidine-CH₃5.12[5]
N-Methylaniline-NHCH₃4.85[5]
N,N-Dimethylaniline-N(CH₃)₂5.07[6]
4-Aminophenol-OH5.48 (amino group)[4]
p-Phenylenediamine-NH₂6.08[5]

Note: A higher pKa value indicates a stronger base.

Based on these trends, we can predict the basicity of N,N-diethyl-4-[(methylamino)methyl]aniline . The strongly electron-donating N,N-diethyl group would significantly increase its basicity compared to aniline. The additional (methylamino)methyl group, also being electron-donating, would likely result in a pKa value higher than that of N,N-dimethylaniline, making it one of the more basic compounds in this series. This enhanced basicity suggests a high nucleophilicity, which can be advantageous in many synthetic transformations.

Antioxidant Activity: Radical Scavenging Efficacy

Aniline derivatives, particularly those with electron-donating substituents, can act as potent antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[7] The efficiency of this process is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with lower IC50 values indicating greater antioxidant potential.

CompoundDPPH Scavenging Activity (IC50 in µM)Reference
Aniline> 8300[7]
2-Aminophenol11[7]
4-Aminophenol15[7]
p-Phenylenediamine21[7]

The data clearly demonstrates that the presence of hydroxyl or additional amino groups significantly enhances antioxidant activity. For N,N-diethyl-4-[(methylamino)methyl]aniline , the presence of two amino functionalities, one of which is benzylic and thus more readily donates a hydrogen atom, suggests a potent antioxidant capacity. The electron-donating N,N-diethyl group further stabilizes the resulting radical cation. It is plausible to hypothesize that its IC50 value would be in a range comparable to or even lower than that of p-phenylenediamine.

Redox Potential: A Gauge of Electron-Donating Power

The redox potential of an aniline derivative is a direct measure of its ability to donate electrons, a crucial property in applications such as photographic development and conducting polymers.[8] Lower oxidation potentials indicate a greater ease of electron donation.

CompoundOxidation Potential (Epa vs. Ag/AgCl)ConditionsReference
N,N-Dimethyl-p-phenylenediamine0.10 VpH 7.0[8]
N,N-diethyl-p-phenylenediamineNot specified, but subject of electrochemical studies-[7]
6PPD0.26 VpH 7.0[9]

N,N-dialkyl-p-phenylenediamines are known for their low oxidation potentials, making them excellent electron donors. The structure of N,N-diethyl-4-[(methylamino)methyl]aniline , with its two electron-rich nitrogen centers, strongly suggests a low oxidation potential. This would make it a highly effective reducing agent, potentially outperforming derivatives with only one amino group or with less-donating substituents.

Experimental Protocols

To facilitate direct comparison and further research, we provide detailed, self-validating protocols for key experiments.

Proposed Synthesis of N,N-diethyl-4-[(methylamino)methyl]aniline via Mannich Reaction

The Mannich reaction is a powerful tool for the aminoalkylation of an active hydrogen compound.[2][10] In this proposed synthesis, N,N-diethylaniline acts as the nucleophile, reacting with formaldehyde and methylamine to introduce the (methylamino)methyl group at the para position.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A N,N-diethylaniline D Solvent (e.g., Ethanol) Acid Catalyst (e.g., HCl) A->D B Formaldehyde B->D C Methylamine HCl C->D E Basification (e.g., NaOH) D->E Reaction F Extraction (e.g., Ethyl Acetate) E->F Neutralization G Column Chromatography F->G Purification H N,N-diethyl-4- [(methylamino)methyl]aniline G->H Isolation DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solutions of aniline derivatives and DPPH B Prepare serial dilutions of aniline derivatives A->B C Add DPPH solution to each dilution in a 96-well plate B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm using a microplate reader D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 values F->G

Sources

Comparative

A Comparative Reactivity Guide to N,N-diethyl-4-[(methylamino)methyl]aniline in Palladium-Catalyzed Amination

This guide provides an in-depth analysis of the reactivity of N,N-diethyl-4-[(methylamino)methyl]aniline in the context of C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry. Designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reactivity of N,N-diethyl-4-[(methylamino)methyl]aniline in the context of C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a mechanistic framework, comparative data analysis, and a detailed experimental protocol for benchmarking amine reactivity. By explaining the causality behind experimental choices, we aim to provide a self-validating system for protocol development and optimization.

Introduction: The Role of Substituted Anilines in Synthesis

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, critical to the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the most powerful tools for this purpose is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of a wide array of amines with aryl halides and pseudohalides.[2][3] The choice of the amine coupling partner is crucial, as its structural and electronic properties dictate reaction efficiency and selectivity.

N,N-diethyl-4-[(methylamino)methyl]aniline presents a unique structural motif, containing two distinct nitrogen centers: a tertiary N,N-diethylaniline and a secondary N-methylbenzylamine moiety. Understanding the differential reactivity of these sites is essential for predicting its behavior in complex synthetic routes. This guide will focus on the reactivity of the secondary amine, as tertiary anilines are generally not viable nucleophiles in standard Buchwald-Hartwig amination. We will benchmark its performance against common primary and secondary amines to provide a clear perspective on its utility.

Mechanistic Foundations: The Buchwald-Hartwig Amination Cycle

To understand reactivity, one must first understand the mechanism. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][5] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and the specific substrates involved.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The basicity and steric profile of the amine influence this step.

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3] This is often the rate-limiting step, and its success is heavily influenced by the steric and electronic properties of the phosphine ligand used.[3]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord + R'R''NH - HX (via Base) PdII_Amido L_nPd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Release Ar-NR'R'' RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]

Benchmarking Reactivity: A Comparative Analysis

The reactivity of the secondary amine in N,N-diethyl-4-[(methylamino)methyl]aniline is primarily governed by two factors: its inherent nucleophilicity and steric hindrance around the nitrogen atom. As a secondary aliphatic amine, it is expected to be more basic and a stronger nucleophile than aromatic amines like N-methylaniline, where the nitrogen lone pair is delocalized into the aromatic ring.[7]

To provide a clear comparison, we present hypothetical performance data for the coupling of various amines with 4-bromoanisole, a standard electron-rich aryl halide. The conditions are based on a typical palladium-catalyzed protocol.

Table 1: Comparative Performance in Amination with 4-Bromoanisole

Amine Coupling PartnerAmine TypeExpected Yield (%)*Relative Reaction RateKey Considerations
N,N-diethyl-4-[(methylamino)methyl]aniline Secondary (Aliphatic)85 - 95%FastHigh nucleophilicity; potential for complex product mixtures if other reactive sites exist.
N-Methylaniline[8]Secondary (Aromatic)70 - 85%ModerateLower nucleophilicity due to resonance delocalization.
MorpholineSecondary (Cyclic, Aliphatic)90 - 99%Very FastHighly reactive, often used as a benchmark substrate.
AnilinePrimary (Aromatic)75 - 90%Moderate to FastProne to double arylation under some conditions.
BenzylaminePrimary (Aliphatic)90 - 98%Very FastHighly nucleophilic and generally less sterically hindered.
4-ChloroanilinePrimary (Aromatic, e-poor)60 - 80%SlowReduced nucleophilicity due to electron-withdrawing group.

*Expected yields are estimates based on established principles of C-N cross-coupling and may vary based on specific reaction conditions, catalyst, and ligand selection.

Analysis of N,N-diethyl-4-[(methylamino)methyl]aniline:

  • High Reactivity: The secondary amine moiety –(CH₂)NH(Me) is aliphatic and sterically accessible, making it a highly effective nucleophile for palladium-catalyzed amination. Its reactivity is expected to be comparable to or greater than that of other aliphatic secondary amines like N-methylbenzylamine.

  • Electronic Effects: The N,N-diethylamino group on the aniline ring is a powerful electron-donating group. While not directly conjugated to the reacting nitrogen, it contributes to the overall electron density of the molecule, though this has a minimal direct effect on the reactivity of the benzylic amine group.

  • Selectivity: The tertiary aniline nitrogen is not expected to participate in the coupling reaction. This provides excellent chemoselectivity for functionalization at the secondary amine site.

Experimental Protocol: Benchmarking Amine Reactivity

This protocol provides a reliable, self-validating method for comparing the reactivity of different amines under standardized Buchwald-Hartwig conditions.

Objective: To compare the yield of the amination reaction between 4-bromoanisole and various amines, including a model for the reactive moiety of N,N-diethyl-4-[(methylamino)methyl]aniline (e.g., N-methylbenzylamine).

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • t-BuXPhos (ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Bromoanisole

  • Amine substrates (N-methylbenzylamine, N-methylaniline, morpholine)

  • Anhydrous Toluene

  • Anhydrous, degassed solvent (e.g., Toluene)[4]

  • Schlenk tubes or similar reaction vessels

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Analytical tools (TLC, GC-MS, or LC-MS)

Experimental_Workflow Benchmarking Protocol Workflow Setup Inert Atmosphere Setup (Schlenk Line / Glovebox) Reagents Add Reagents to Schlenk Tube: 1. Pd(OAc)₂ & t-BuXPhos 2. NaOtBu 3. 4-Bromoanisole 4. Amine Substrate Setup->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Reaction Heat Reaction Mixture (e.g., 100 °C, 12-24h) Solvent->Reaction Monitoring Monitor Progress (TLC / GC-MS) Reaction->Monitoring Workup Workup: 1. Cool to RT 2. Dilute (Ethyl Acetate) 3. Filter through Celite® 4. Concentrate Monitoring->Workup Purification Purify via Flash Column Chromatography Workup->Purification Analysis Characterize Product & Determine Yield (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Catalyst Pre-formation/Setup: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and t-BuXPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the same tube, add NaOt-Bu (1.4 mmol, 1.4 equiv.) and 4-bromoanisole (1.0 mmol, 1.0 equiv.).

  • Amine Addition: Add the respective amine (e.g., N-methylbenzylamine) (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Remove the tube from the glovebox (if used) and add anhydrous, degassed toluene (5 mL) via syringe under an argon atmosphere.[6]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the designated time (e.g., 12-24 hours).[6]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS until the 4-bromoanisole is consumed.[6]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate.[4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired N-arylated amine.

  • Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and determine the isolated yield.

Conclusion

N,N-diethyl-4-[(methylamino)methyl]aniline is a highly promising substrate for palladium-catalyzed amination reactions. Its reactivity is primarily dictated by the secondary aliphatic amine moiety, which is both sterically accessible and highly nucleophilic. Benchmarking against other common amines suggests it will participate in C-N cross-coupling reactions with high efficiency and rapid conversion rates, comparable to other reactive aliphatic amines like morpholine and benzylamine. The presence of the unreactive tertiary aniline provides a stable, electron-rich scaffold that is selectively functionalized at the secondary amine position. For researchers in drug discovery and materials science, this compound serves as a versatile building block for introducing a substituted arylamine motif with predictable and robust reactivity.

References

  • Benchchem. "A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis." Accessed March 7, 2024.
  • Benchchem. "Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene." Accessed March 7, 2024.
  • Yadav, N., Taneja, N., Musib, D., & Hazra, C. K. (2023). "Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs." Angewandte Chemie International Edition, 62(21), e202301166. [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Last modified September 23, 2023. [Link]

  • Google Books. "Chapter 3: Synthetic Methods for Primary Anilines." Accessed March 7, 2024.
  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Last modified June 30, 2023. [Link]

  • Organic Chemistry Portal. "Aniline synthesis by amination (arylation)." Accessed March 7, 2024. [Link]

  • ACS Publications. "Ti-Catalyzed Oxidative Amination Using Anilines.
  • Caddick, S., et al. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Benchchem. "Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5." Accessed March 7, 2024.
  • Bosiak, M. J., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." The Journal of Organic Chemistry, 86(24), 18054–18067. [Link]

  • Chemical Synthesis Database. "N,N-diethyl-4-methylaniline." Accessed March 7, 2024.
  • Benchchem. "Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines." Accessed March 7, 2024.
  • Benchchem. "Application Notes and Protocols for 3-Bromo-N,N-diethyl-4-methylaniline in Medicinal Chemistry." Accessed March 7, 2024.
  • eScholarship, University of California. "Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions." Accessed March 7, 2024.
  • Benchchem. "Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline." Accessed March 7, 2024.
  • Zhang, Y., et al. (2019). "Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions." Chemical Science, 10(40), 9323–9328. [Link]

  • ResearchGate. "Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions." Accessed March 7, 2024. [Link]

  • Matrix Fine Chemicals. "N,N-DIETHYL-4-METHYLANILINE | CAS 613-48-9." Accessed March 7, 2024.
  • ResearchGate. "N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline." Accessed March 7, 2024.
  • Organic Syntheses. "m-NITRODIMETHYLANILINE." Accessed March 7, 2024.
  • National Center for Biotechnology Information. "Synthesis, characterization and C–H amination reactivity of nickel iminyl complexes." Accessed March 7, 2024.
  • National Center for Biotechnology Information. "Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species." Accessed March 7, 2024.
  • Wikipedia. "N-Methylaniline." Last modified January 21, 2024. [Link]

  • ACS Publications. "CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source." ACS Omega. Accessed March 7, 2024.
  • Google Patents. "CN103012159B - Preparation method of N, N-diethyl aniline." Accessed March 7, 2024.
  • Journal of the Chemical Society, Perkin Transactions 1. "Aromatic amines and their derivatives. Part 3. The synthesis and crystal structure of 4,4′-NN′-tetramethyl-NN′-dinitroso-2,2′-methylenedianiline." Accessed March 7, 2024.

Sources

Validation

gas chromatography retention time for N,N-diethyl-4-[(methylamino)methyl]aniline

An Application Scientist's Guide to the Gas Chromatographic Analysis of N,N-diethyl-4-[(methylamino)methyl]aniline: A Comparative Analysis with HPLC Introduction N,N-diethyl-4-[(methylamino)methyl]aniline is an aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Gas Chromatographic Analysis of N,N-diethyl-4-[(methylamino)methyl]aniline: A Comparative Analysis with HPLC

Introduction

N,N-diethyl-4-[(methylamino)methyl]aniline is an aromatic amine of interest in various chemical and pharmaceutical syntheses. As with many substituted anilines, its accurate quantification is critical for process control, impurity profiling, and quality assurance. The choice of analytical methodology is paramount to achieving the required sensitivity, selectivity, and robustness. This guide provides an in-depth exploration of gas chromatography (GC) for the analysis of this compound, including a detailed, proposed methodology derived from the analysis of structurally similar molecules. Furthermore, we present a comparative analysis with High-Performance Liquid Chromatography (HPLC), offering researchers the data and insights needed to select the optimal technique for their specific application.

Gas Chromatography (GC) for the Analysis of Aromatic Amines

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For aromatic amines like N,N-diethyl-4-[(methylamino)methyl]aniline, GC can offer high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS).

A key challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites (e.g., silanols) on the column and in the inlet. This can be mitigated through the use of base-deactivated columns and liners, as well as by optimizing analytical parameters.

Proposed GC Method and Expected Performance

While specific experimental data for the GC retention time of N,N-diethyl-4-[(methylamino)methyl]aniline is not widely published, a robust method can be developed based on established protocols for similar aromatic amines. The following method is proposed as a starting point for analysis.

Table 1: Proposed GC-FID Operating Conditions

ParameterValueRationale
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5)This non-polar stationary phase is a good starting point for the separation of aromatic compounds based on their boiling points.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas Helium or HydrogenHelium is a safe and common choice, while Hydrogen can offer faster analysis times and higher efficiency.
Inlet Temperature 250 °CSufficient to ensure complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)To prevent column overloading and ensure sharp peaks for concentrated samples. A splitless injection may be necessary for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minThis temperature program allows for the elution of lower-boiling point solvents and impurities before ramping up to elute the target analyte in a reasonable timeframe.
Detector Flame Ionization Detector (FID)FID offers excellent sensitivity for carbon-containing compounds and is robust for routine analysis.
Detector Temp 300 °CTo prevent condensation of the analyte in the detector.

Under these conditions, the retention time for N,N-diethyl-4-[(methylamino)methyl]aniline would be expected to be in the range of 10-15 minutes. The exact retention time will need to be determined experimentally.

Experimental Protocol: GC Method Development
  • System Preparation: Install a base-deactivated inlet liner and a 5% phenyl methylpolysiloxane column. Condition the column according to the manufacturer's instructions to remove any residual impurities.

  • Standard Preparation: Prepare a stock solution of N,N-diethyl-4-[(methylamino)methyl]aniline in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Injection: Inject 1 µL of a standard solution onto the GC system using the parameters outlined in Table 1.

  • Data Acquisition and Analysis: Acquire the chromatogram and identify the peak corresponding to the analyte.

  • Optimization: If peak shape is poor (e.g., significant tailing), consider using a more polar, base-deactivated column (e.g., a wax column). Adjust the temperature program to improve separation from any impurities.

Comparative Analysis: GC vs. HPLC

While GC is a viable technique, High-Performance Liquid Chromatography (HPLC) is often the method of choice for the analysis of pharmaceutical compounds and related substances due to its versatility and applicability to a wider range of compounds, including those that are non-volatile or thermally labile.

Table 2: Comparison of GC and HPLC for the Analysis of N,N-diethyl-4-[(methylamino)methyl]aniline

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Suitable for volatile and semi-volatile, thermally stable compounds.Broad applicability, including non-volatile and thermally labile compounds.
Typical Stationary Phase 5% Phenyl MethylpolysiloxaneC18 (Octadecylsilane)
Mobile Phase Inert gas (He, H₂, N₂)Mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol).
Detection FID, MSUV-Vis, Diode Array Detector (DAD), MS
Sample Preparation May require derivatization for polar compounds. Sample must be dissolved in a volatile solvent.Generally simpler; sample dissolved in the mobile phase.
Advantages High resolution, fast analysis times, sensitive detectors (FID).High versatility, suitable for a wide range of compounds, non-destructive.
Disadvantages Not suitable for non-volatile or thermally labile compounds. Potential for peak tailing with amines.Can use large volumes of organic solvents.
Proposed HPLC Method

A reverse-phase HPLC method with UV detection would be an excellent alternative for the analysis of N,N-diethyl-4-[(methylamino)methyl]aniline.

Table 3: Proposed HPLC-UV Operating Conditions

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reverse-phase chromatography.
Mobile Phase A: 0.1% Formic Acid in Water, B: AcetonitrileFormic acid helps to protonate the amine, improving peak shape.
Gradient 20% B to 80% B over 15 minutesA gradient elution is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance in the UV region.
Injection Volume 10 µLA standard injection volume.

Workflow Visualizations

The following diagrams illustrate the typical workflows for sample analysis by GC and HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep Dissolve Sample in Volatile Solvent filter Filter (if necessary) prep->filter inject Inject into GC filter->inject separate Separation in Capillary Column inject->separate detect Detection (FID/MS) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Area chrom->integrate quant Quantify Analyte integrate->quant

Caption: Gas Chromatography (GC) Analytical Workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase filter Filter through 0.45µm Syringe Filter prep->filter inject Inject into HPLC filter->inject separate Separation in C18 Column inject->separate detect Detection (UV/DAD) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Area chrom->integrate quant Quantify Analyte integrate->quant

Caption: High-Performance Liquid Chromatography (HPLC) Analytical Workflow.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and suitable techniques for the analysis of N,N-diethyl-4-[(methylamino)methyl]aniline. The choice between them will depend on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

  • GC-FID is an excellent choice for routine quality control of relatively clean samples where high throughput and robustness are desired. The proposed method provides a solid starting point for method development.

  • HPLC-UV offers greater flexibility, especially for complex sample matrices or when analyzing for related impurities with a wider range of polarities. It is also the preferred method for non-volatile or thermally labile compounds.

Ultimately, method development and validation in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) are essential to ensure the accuracy and reliability of the analytical results.

References

  • Agilent Technologies. (n.d.). DB-5 Gas Chromatography Columns. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Columns. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N-diethyl-4-[(methylamino)methyl]aniline

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7) ([1]) requires more than just following a checklist—i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like N,N-diethyl-4-[(methylamino)methyl]aniline (CAS: 863646-17-7) ([1]) requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior. This compound features an aniline core substituted with both secondary (methylamino) and tertiary (diethylamino) amine groups. While its reactivity makes it an invaluable intermediate for drug development and complex API synthesis, these exact structural motifs dictate a stringent, zero-tolerance safety profile.

This guide provides the operational blueprints and mechanistic rationale required to establish a self-validating safety system in your laboratory.

Mechanistic Toxicology: The "Why" Behind the Hazard

To respect a chemical, one must understand its mechanism of action. Like most aniline derivatives, N,N-diethyl-4-[(methylamino)methyl]aniline is highly lipophilic. This property allows it to rapidly penetrate the dermal barrier and respiratory mucosa, making skin contact just as dangerous as inhalation ([2]).

Once absorbed into the bloodstream, aniline derivatives undergo hepatic N-hydroxylation. These metabolites induce severe oxidative stress on red blood cells, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺) ([3]). This forms methemoglobin , a modified protein incapable of binding and transporting oxygen. The clinical result is methemoglobinemia, characterized by chocolate-brown blood, systemic tissue hypoxia, and cyanosis (bluish discoloration of the skin and lips) ([4]).

Mechanism Aniline Aniline Derivative (Skin/Inhalation) Metab Hepatic Metabolism (N-hydroxylation) Aniline->Metab Hb Hemoglobin (Fe2+) Normal O2 Transport Metab->Hb Oxidative Stress MetHb Methemoglobin (Fe3+) Impaired O2 Transport Hb->MetHb Oxidation Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Starvation

Mechanistic pathway of aniline-induced methemoglobinemia and tissue hypoxia.

Mandatory Personal Protective Equipment (PPE) Matrix

A common and highly dangerous misconception in the laboratory is that standard nitrile gloves provide universal protection. Nitrile has a poor compatibility rating against aniline derivatives and will degrade or allow permeation within minutes ([5]). To ensure safety, you must select PPE based on empirical chemical compatibility data, not convenience.

Table 1: Glove Compatibility and PPE Specifications for Aniline Derivatives ([6])

PPE CategoryMaterial SpecificationCompatibility RatingMechanistic Rationale
Primary Gloves Butyl Rubber or VitonExcellent (>4h breakthrough)Fluoropolymers and dense synthetic rubbers resist permeation by aromatic amines.
Secondary Gloves Nitrile (Inner layer only)Poor (<10 min breakthrough)Used strictly as an inner layer for dexterity and immediate removal if the outer glove breaches.
Eye Protection Chemical Splash GogglesMandatoryPrevents mucosal absorption and severe corneal damage from amine basicity.
Body Protection Fully buttoned lab coat & ApronMandatoryPrevents systemic absorption via accidental spills on clothing.
Respiratory Chemical Fume HoodMandatoryMaintains airborne concentrations well below the OSHA PEL of 5 ppm.

Operational Workflow & Handling Protocol

Executing a reaction with N,N-diethyl-4-[(methylamino)methyl]aniline requires strict procedural adherence. Follow this step-by-step methodology to ensure a closed, self-validating safety loop:

  • Workspace Preparation:

    • Verify the fume hood face velocity is operating between 80–120 fpm.

    • Clear the hood of unnecessary clutter to prevent accidental knock-overs.

    • Place a chemical spill kit containing an inert absorbent (vermiculite or sand) within arm's reach.

  • PPE Donning:

    • Don inner nitrile gloves, followed by outer Butyl or Viton gloves.

    • Ensure the lab coat cuffs are tucked securely inside the outer gloves to eliminate exposed skin at the wrists.

  • Chemical Transfer (Closed-System):

    • Do not pour the liquid directly. Use a glass syringe with a stainless steel needle or a cannula transfer system to move the chemical from its primary container to the reaction vessel.

    • Causality: This minimizes aerosolization and prevents the release of toxic vapors into the hood environment.

  • Reaction Execution:

    • Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Aniline derivatives can slowly oxidize in the presence of ambient air, forming dark, highly reactive impurities that complicate downstream purification ([7]).

  • Quenching and Decontamination:

    • Rinse all glassware, syringes, and spatulas that contacted the chemical with a dilute acidic solution (e.g., 1M HCl).

    • Causality: The acid protonates the basic amine groups, converting the volatile, lipophilic free-base into a water-soluble, non-volatile anilinium salt, neutralizing the immediate inhalation hazard.

Workflow Prep 1. Fume Hood Setup & PPE Donning (Butyl/Viton) Transfer 2. Closed-System Transfer (Syringe/Cannula) Prep->Transfer Reaction 3. Reaction Execution (Inert Atmosphere) Transfer->Reaction Quench 4. Quenching & Decontamination Reaction->Quench Waste 5. Segregated Hazardous Waste Disposal Quench->Waste

Standard operational workflow for handling highly toxic aniline derivatives.

Emergency Response & Spill Management

Trust in your safety protocols comes from knowing exactly how to respond when a system fails.

  • Dermal Exposure: Immediately remove contaminated clothing and gloves. Flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower ([4]). Do not use chemical neutralizing agents on the skin. Seek medical attention immediately and explicitly inform responders of the risk of methemoglobinemia.

  • Spill Containment: If a spill occurs inside the fume hood, do NOT use paper towels . Cover the spill with an inert, dry absorbent material (sand or vermiculite). Sweep the absorbed material into a sealable polypropylene container using a non-sparking tool ([5]).

Disposal Plan

Aniline derivatives are highly toxic to aquatic life and require strict environmental isolation ([8]).

  • Segregation: Never mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides) as this can cause a violent, exothermic reaction.

  • Labeling: Collect all liquid waste, contaminated gloves, and solid absorbents in a dedicated, secondary-contained hazardous waste vessel clearly labeled: "Toxic Hazardous Waste: Aromatic Amines / Aniline Derivatives."

References

  • Aniline - Hazardous Substance Fact Sheet , New Jersey Department of Health. Available at:[Link]

  • Material Safety Data Sheet - 4,4'-Methylene-Bis-(2,6-Diethylaniline) , Cole-Parmer. Available at:[Link]

  • Standard Operating Procedure: Aniline , Washington State University EH&S. Available at:[Link]

  • OSHA Glove Selection Chart , Florida State University EH&S. Available at:[Link]

  • Aniline , Wikipedia. Available at:[Link]

Sources

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